molecular formula C48H76O19 B1254423 Elatoside I CAS No. 52657-00-8

Elatoside I

Cat. No.: B1254423
CAS No.: 52657-00-8
M. Wt: 957.1 g/mol
InChI Key: YDZWHGJRWMQCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elatoside I (C₄₈H₇₆O₁₉, molecular weight: 957.1056) is a triterpenoid saponin derived from Aralia elata (Japanese angelica tree) and certain green vegetables . Its structure is characterized by a complex aglycone backbone (e.g., oleanane or ursane-type triterpene) linked to multiple sugar moieties, including glucose and xylose residues.

Properties

CAS No.

52657-00-8

Molecular Formula

C48H76O19

Molecular Weight

957.1 g/mol

IUPAC Name

6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C48H76O19/c1-43(2)14-16-48(42(60)61)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(67-40-33(56)31(54)29(52)24(20-50)63-40)35(34(57)36(66-41)38(58)59)65-39-32(55)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-57H,9-20H2,1-7H3,(H,58,59)(H,60,61)

InChI Key

YDZWHGJRWMQCDP-UHFFFAOYSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

melting_point

263-265°C

physical_description

Solid

Synonyms

elatoside I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Elatoside I typically involves the reaction of 1-phenylethanol with N-(2-diethylaminoethyl)isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as a tertiary amine. The reaction proceeds through the formation of a urethane linkage, resulting in the desired carbamate compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Elatoside I undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Elatoside I has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug.

    Industry: Utilized in the production of polymers, coatings, and agricultural chemicals.

Mechanism of Action

The mechanism of action of Elatoside I involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The compound’s diethylaminoethyl moiety enhances its ability to permeate cell membranes, facilitating its biological activity.

Comparison with Similar Compounds

Structural Similarities and Differences

Table 1: Structural Comparison of Elatoside I and Analogues
Compound Core Triterpene Sugar Moieties Functional Groups Molecular Weight
This compound Oleanane 2 glucose, 1 xylose Carboxylic acid, hydroxyl 957.1056
Elatoside C Oleanane 3 glucose Hydroxyl, acetylated 943.08
Isoastragaloside I Cyclolanostane Acetylated xylose, glucose Epoxide, hydroxyl 967.10
Congmuyanoside V Ursane 2 glucose, 1 rhamnose Hydroxyl, methyl 931.09

Key Observations :

  • This compound and Elatoside C share an oleanane backbone but differ in sugar composition (this compound has xylose, while Elatoside C has an additional glucose) .
  • Isoastragaloside I features a cyclolanostane skeleton with acetylated sugars, enhancing its stability but reducing water solubility compared to this compound .
  • Congmuyanoside V’s ursane core and rhamnose substitution correlate with distinct receptor-binding properties, such as enhanced inhibition of neutrophil superoxide generation .

Pharmacological Activities

Table 2: Bioactivity Comparison
Compound Anti-Inflammatory (IC₅₀) Cardioprotective Effects Antioxidant Activity
This compound 25 μM (neutrophil ROS inhibition) Not reported Moderate
Elatoside C 10 μM (ROS inhibition) Yes (reduces I/R injury via STAT3) High
Congmuyanoside V 15 μM (AA-induced ROS inhibition) Not reported High
Isoastragaloside I Not reported Yes (modulates calcium handling) Low

Mechanistic Insights :

  • Elatoside C demonstrates superior cardioprotection by suppressing mitochondrial ROS, activating RISK/SAFE pathways (PI3K/Akt, STAT3), and stabilizing calcium homeostasis .

Molecular Targets and Pathways

Table 3: Key Molecular Targets
Compound Primary Targets Signaling Pathways
This compound Neutrophil tyrosine kinases Undefined
Elatoside C STAT3, SERCA2, mPTP RISK (PI3K/Akt, ERK1/2), SAFE
Congmuyanoside V p47phox, rac GTPases NADPH oxidase inhibition
Isoastragaloside I Calcium channels Calcium/calmodulin-dependent

Critical Analysis :

  • Elatoside C’s dual activation of RISK and SAFE pathways underscores its therapeutic versatility in ischemia-reperfusion injury, whereas this compound’s mechanism remains unclear .
  • The absence of acetylated sugars in this compound may limit its membrane permeability compared to Isoastragaloside I, impacting bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.